MFCD07698742
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-4-oxobutylzinc bromide typically involves the reaction of tert-butyl 4-bromobutyrate with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
tert-Butyl 4-bromobutyrate+Zn→4-tert-Butoxy-4-oxobutylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butoxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the zinc intermediate.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a substituted amine product.
Scientific Research Applications
4-tert-Butoxy-4-oxobutylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-tert-Butoxy-4-oxobutylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbonyl group, facilitating the nucleophilic attack on electrophilic centers. This mechanism is crucial for its reactivity and effectiveness in organic synthesis.
Comparison with Similar Compounds
- 4-tert-Butyl-4-oxobutylzinc chloride
- 4-tert-Butyl-4-oxobutylzinc iodide
Comparison: Compared to its chloride and iodide counterparts, 4-tert-Butoxy-4-oxobutylzinc bromide offers unique reactivity due to the bromide ion’s intermediate leaving group ability. This makes it a versatile reagent in organic synthesis, providing a balance between reactivity and stability .
Properties
IUPAC Name |
bromozinc(1+);tert-butyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUSWUAZCBCSH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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